2-(4-Chlorobutyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid
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Overview
Description
2-(4-Chlorobutyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid is an organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by the presence of a chlorobutyl group attached to the isoquinoline ring, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorobutyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid typically involves the reaction of isoquinoline derivatives with chlorobutyl reagents under controlled conditions. One common method involves the Friedel-Crafts acylation reaction, where isoquinoline is reacted with 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions such as temperature, pressure, and reagent concentrations. This approach can enhance the yield and purity of the final product while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorobutyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The chlorobutyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-(4-Chlorobutyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Chlorobutyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorobutyl)-1,3-dioxolane: This compound shares a similar chlorobutyl group but differs in its core structure, which is a dioxolane ring.
2-(3-Chloropropyl)-1,3-dioxolane: Another related compound with a shorter chlorinated alkyl chain.
Uniqueness
2-(4-Chlorobutyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid is unique due to its isoquinoline core, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research and industrial applications .
Biological Activity
2-(4-Chlorobutyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid is a synthetic compound that has garnered attention due to its potential biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C₁₆H₁₈ClN₃O₃
- CAS Number : 78364-19-9
The presence of the chlorobutyl group and the isoquinoline structure suggests potential interactions with various biological targets, which are explored in the following sections.
Biological Activity Overview
Research indicates that compounds with isoquinoline structures often exhibit a range of biological activities, including:
- Antibacterial : Compounds derived from isoquinoline have shown efficacy against various bacterial strains.
- Anticancer : Some derivatives have demonstrated anti-proliferative effects in cancer cell lines.
- Anti-inflammatory : Certain isoquinoline derivatives possess anti-inflammatory properties.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit cyclooxygenase (Cox) enzymes, leading to reduced inflammation and pain .
- Modulation of Nitric Oxide Synthase (NOS) : Isoquinoline derivatives can influence NOS activity, which plays a crucial role in vascular function and platelet aggregation .
- Cell Cycle Arrest and Apoptosis Induction : Studies on related compounds indicate that they may induce cell cycle arrest in cancer cells, leading to apoptosis through intrinsic and extrinsic pathways .
Anticancer Activity
A study investigated the anti-proliferative effects of various isoquinoline derivatives on cancer cell lines. The compound showed significant activity against MCF-7 (breast cancer) and Panc-1 (pancreatic cancer) cell lines with IC50 values indicating effective inhibition of cell growth .
Cell Line | IC50 Value (µM) |
---|---|
MCF-7 | 1.2 ± 0.2 |
Panc-1 | 1.4 ± 0.2 |
This suggests that this compound may serve as a promising lead in anticancer drug development.
Antibacterial Activity
Another study focused on the antibacterial properties of isoquinoline derivatives, revealing moderate activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) assays indicated that modifications in the alkyl chain significantly influenced antibacterial potency .
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
These findings highlight the potential application of this compound in treating bacterial infections.
Properties
CAS No. |
112893-27-3 |
---|---|
Molecular Formula |
C14H14ClNO3 |
Molecular Weight |
279.72 g/mol |
IUPAC Name |
2-(4-chlorobutyl)-1-oxoisoquinoline-4-carboxylic acid |
InChI |
InChI=1S/C14H14ClNO3/c15-7-3-4-8-16-9-12(14(18)19)10-5-1-2-6-11(10)13(16)17/h1-2,5-6,9H,3-4,7-8H2,(H,18,19) |
InChI Key |
AERTUTXRLJPVSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN(C2=O)CCCCCl)C(=O)O |
Origin of Product |
United States |
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